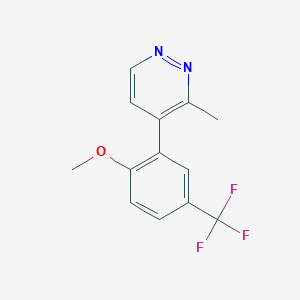
4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine
概要
説明
The compound “4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine” seems to be a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with six carbon atoms. The phenyl ring is substituted with a methoxy group (OCH3) and a trifluoromethyl group (CF3) .
Chemical Reactions Analysis
Trifluoromethylpyridines are often used in the synthesis of agrochemicals and pharmaceuticals. The trifluoromethyl group is strongly electron-withdrawing, which can influence the reactivity of the molecule .科学的研究の応用
Pharmacodynamic and Pharmacokinetic Properties
Compounds similar to 4-(2-Methoxy-5-(trifluoromethyl)-phenyl)-3-methylpyridazine often exhibit unique pharmacodynamic and pharmacokinetic properties, making them subjects of interest in drug development and therapeutic applications. For instance, mesalazine, a compound utilized in the treatment of inflammatory bowel disease, showcases how specific chemical properties can lead to targeted therapeutic actions within the human body. Mesalazine's effectiveness in treating ulcerative colitis highlights the potential for structurally related compounds to serve in chronic inflammatory conditions (Brogden & Sorkin, 1989).
Environmental Persistence and Toxicity
The environmental impact of synthetic compounds, including their persistence and potential toxicity, is a crucial area of scientific research. Studies on triclosan, a synthetic compound with broad antimicrobial applications, illustrate the importance of understanding the environmental fate of chemicals. These insights are critical for assessing the ecological risks associated with the use and disposal of chemically similar compounds. The occurrence, degradation, and toxicity of such compounds in various environmental matrices are essential for developing safer and more sustainable chemical practices (Bedoux et al., 2012).
Neurochemical Effects
Research into the neurochemical effects of substances can provide valuable information on potential therapeutic uses or neurotoxic risks. For example, studies on 3,4-Methylenedioxymethamphetamine (MDMA) and its impact on serotonin systems have informed both the understanding of MDMA's psychoactive effects and the broader implications for substances that interact with neurotransmitter systems. Such research is pivotal for developing compounds with neuroprotective or neuromodulatory applications, as well as for assessing the neurotoxic potential of new chemicals (McKenna & Peroutka, 1990).
作用機序
The mechanism of action of a compound depends on its structure and the system in which it is used. Trifluoromethylpyridines are often used in agrochemicals and pharmaceuticals, and their biological activities are thought to be due to the unique physicochemical properties of the fluorine atom and the pyridine moiety .
将来の方向性
特性
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-3-methylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O/c1-8-10(5-6-17-18-8)11-7-9(13(14,15)16)3-4-12(11)19-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNQMZDNODZCRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=N1)C2=C(C=CC(=C2)C(F)(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

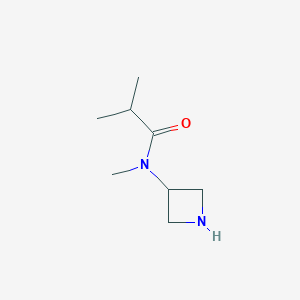
![Methyl 2-[(5-methyl-3-nitropyridin-2-yl)amino]acetate](/img/structure/B1530354.png)
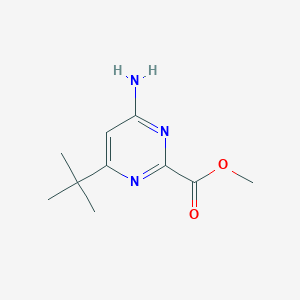

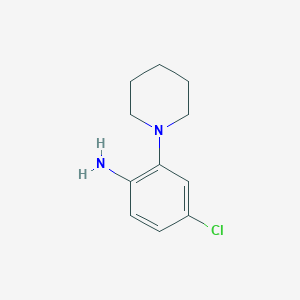
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazolidin-4-ol](/img/structure/B1530360.png)
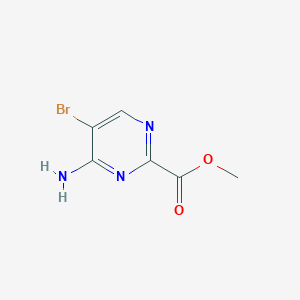

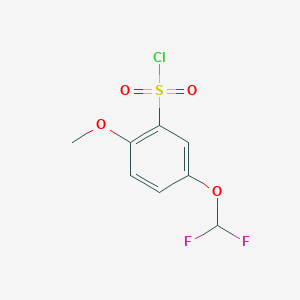
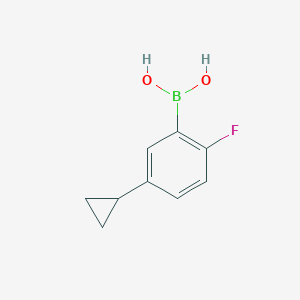
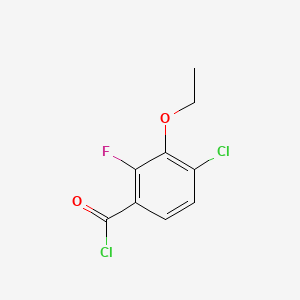
![4-{8-Oxa-3-azabicyclo[3.2.1]octan-3-yl}aniline](/img/structure/B1530372.png)
![Methyl 4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1530373.png)
